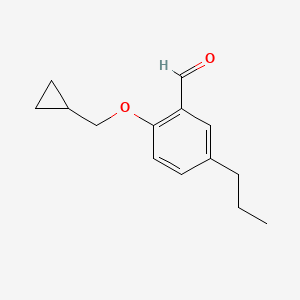
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This could involve various chemical reactions, purification methods, and yield calculations .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and viscosity measurements can be used .Scientific Research Applications
Application in Copper Ion Detection
A study by Fathi and Yaftian (2009) details the use of a Schiff base, synthesized from 5-bromo-2-hydroxybenzaldehyde, as a modifier for octadecyl silica disks. This modification aids in the preconcentration of trace amounts of copper(II) ions, which are then determined using flame atomic absorption spectrometry. The Schiff base effectively enhances the detection and recovery of copper in various samples, demonstrating the potential utility of benzaldehyde derivatives in metal ion detection and analysis (Fathi & Yaftian, 2009).
Advancements in Bromovinyl Aldehyde Chemistry
Ghosh and Ray (2017) highlight the significant advancements in the field of bromovinyl aldehyde chemistry over the past decade. They focus on methods utilizing 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde under palladium-catalyzed conditions. These substrates have been instrumental in constructing compounds with potential biological, medicinal, and material applications, demonstrating the broad utility of benzaldehyde derivatives in synthetic chemistry (Ghosh & Ray, 2017).
Synthesis of DNA Intercalator Precursors
Tsoungas and Searcey (2001) describe a process where 2-nitro-5-methoxybenzaldehyde is converted to various amines, which are then used to synthesize phthalazines. These phthalazines are considered potential precursors to DNA intercalators. This research underscores the role of benzaldehyde derivatives in the synthesis of biologically active molecules that could have applications in medicinal chemistry (Tsoungas & Searcey, 2001).
Development of Schiff Base Macrocyclic Complexes
Chen et al. (2014) explored the synthesis of novel pendant-armed dialdehydes using 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde/5-methyl-3-(chloromethyl)-2-hydroxybenzaldehyde and cyclohexylamine. These dialdehydes were then reacted with 1,3-propanediamine in the presence of ZnX2 salts to create Schiff-base macrocyclic Zn(II) complexes. This study highlights the diverse applications of benzaldehyde derivatives in the synthesis of complex macrocyclic structures that have potential use in coordination chemistry and catalysis (Chen, Zhang, Jin, & Huang, 2014).
Synthesis of Roflumilast Impurity
Zhang et al. (2014) developed a method for synthesizing 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide, an impurity in crude roflumilast, from 3,4-dihydroxybenzaldehyde. This study illustrates the importance of benzaldehyde derivatives in the synthesis of pharmaceutical intermediates and impurities, which are crucial for drug development and quality control (Zhang et al., 2014).
Synthesis of Alcohol Oxidation Catalysts
Hazra et al. (2015) synthesized a Schiff base copper(II) complex using 2-hydroxy-3-methoxybenzaldehyde and 2-aminobenzenesulfonic acid. This complex was used as a catalyst in the oxidation of alcohols, demonstrating the potential application of benzaldehyde derivatives in creating efficient and selective catalysts for chemical transformations (Hazra, Martins, Silva, & Pombeiro, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-11-6-7-14(13(8-11)9-15)16-10-12-4-5-12/h6-9,12H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJDAGQTDJXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




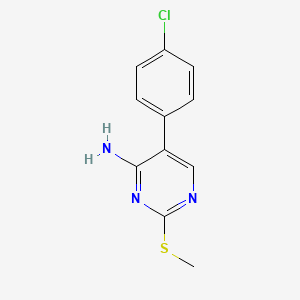

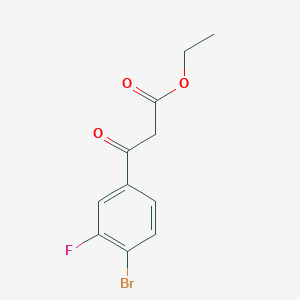
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

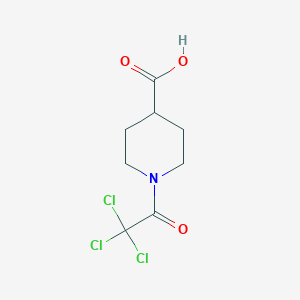
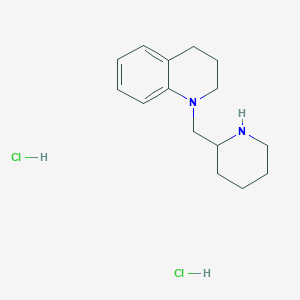

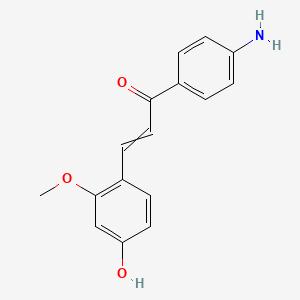
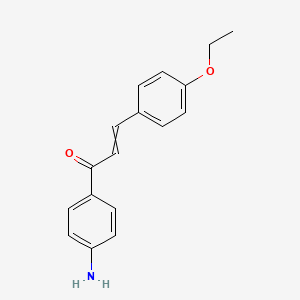

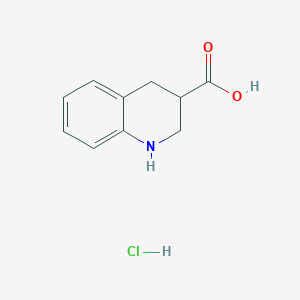
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)